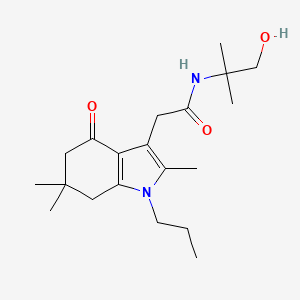![molecular formula C21H26N2O B4933042 1-methyl-2-(3-phenoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4933042.png)
1-methyl-2-(3-phenoxybenzyl)octahydropyrrolo[1,2-a]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-2-(3-phenoxybenzyl)octahydropyrrolo[1,2-a]pyrazine is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as MPBP, and it has been found to have a number of interesting properties that make it useful for a variety of applications. In
科学的研究の応用
1-methyl-2-(3-phenoxybenzyl)octahydropyrrolo[1,2-a]pyrazine has been studied for its potential use in a variety of scientific research applications. One area where this compound has shown promise is in the study of the nervous system. It has been found to have an effect on the release of neurotransmitters, which could make it useful in the treatment of certain neurological disorders. Additionally, this compound has been studied for its potential use in the treatment of cancer. It has been found to have an effect on the growth and proliferation of cancer cells, which could make it useful as a chemotherapeutic agent.
作用機序
The mechanism of action of 1-methyl-2-(3-phenoxybenzyl)octahydropyrrolo[1,2-a]pyrazine is not fully understood. However, it is believed to act on a number of different targets within the body. One of the main targets is the nervous system, where it has been found to affect the release of neurotransmitters. Additionally, this compound has been found to have an effect on the growth and proliferation of cancer cells, which suggests that it may act on other targets within the body as well.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In the nervous system, it has been found to affect the release of neurotransmitters such as dopamine and norepinephrine. Additionally, this compound has been found to have an effect on the growth and proliferation of cancer cells, which suggests that it may have a role in regulating cell growth and division.
実験室実験の利点と制限
One advantage of using 1-methyl-2-(3-phenoxybenzyl)octahydropyrrolo[1,2-a]pyrazine in lab experiments is that it has been found to have a number of interesting properties that make it useful for a variety of applications. Additionally, this compound is relatively easy to synthesize, which makes it accessible to researchers. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments and to design experiments that will yield meaningful results.
将来の方向性
There are a number of future directions for research on 1-methyl-2-(3-phenoxybenzyl)octahydropyrrolo[1,2-a]pyrazine. One area where this compound could be studied further is in the treatment of neurological disorders. It has been found to affect the release of neurotransmitters, which suggests that it may have a role in regulating the activity of the nervous system. Additionally, this compound could be studied further in the treatment of cancer. It has been found to have an effect on the growth and proliferation of cancer cells, which suggests that it may have potential as a chemotherapeutic agent. Finally, this compound could be studied further to better understand its mechanism of action and to identify other targets within the body that it may act on.
合成法
The synthesis method for 1-methyl-2-(3-phenoxybenzyl)octahydropyrrolo[1,2-a]pyrazine involves a series of chemical reactions. The starting materials are 3-phenoxybenzaldehyde and 1-methyl-1,2,3,4-tetrahydroisoquinoline. These two compounds are reacted together in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to form the intermediate 1-methyl-2-(3-phenoxybenzyl)tetrahydroisoquinoline. This intermediate is then reacted with a cyclization agent such as trifluoroacetic acid to form the final product, this compound.
特性
IUPAC Name |
1-methyl-2-[(3-phenoxyphenyl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-17-21-11-6-12-22(21)13-14-23(17)16-18-7-5-10-20(15-18)24-19-8-3-2-4-9-19/h2-5,7-10,15,17,21H,6,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEOUCDXRBFVTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCCN2CCN1CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[4-(dimethylamino)benzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4932961.png)
![N-dibenzo[b,d]furan-3-yl-4-nitrobenzamide](/img/structure/B4932982.png)
![3-[6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4932984.png)
![4-chloro-N-[(2-thienylcarbonyl)oxy]benzamide](/img/structure/B4932991.png)
![N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methylphenyl)-4-nitrobenzenesulfonamide](/img/structure/B4933003.png)


![(2-{[2-(4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B4933019.png)
![3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1H-indole](/img/structure/B4933022.png)
![methyl 4-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B4933023.png)
![3-[(4-iodophenyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4933029.png)

![2-({4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B4933037.png)

